ケトコナゾール
概要
説明
Ketoconazole is an imidazole antifungal agent used to treat a variety of fungal infections. It was first discovered in 1976 by Janssen Pharmaceutica and introduced in 1977 . Ketoconazole is known for its ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby preventing fungal growth . It is used both topically and orally, although its oral use has declined due to potential side effects .
作用機序
ケトコナゾールは、ラノステロールをエルゴステロールに変換するのに関与するシトクロムP450酵素である酵素14-α-ステロールデメチラーゼを阻害することで、その抗真菌効果を発揮します . この阻害は、エルゴステロールの合成を阻害し、膜透過性の増加をもたらし、最終的に真菌細胞の死をもたらします . さらに、ケトコナゾールは抗アンドロゲン作用と抗糖質コルチコイド作用を持ち、クッシング症候群などの治療に役立ちます .
類似の化合物:
フルコナゾール: 同様の作用機序を持つ別のアゾール系抗真菌剤ですが、吸収が良く、副作用が少ない.
イトラコナゾール: ケトコナゾールと比較して、より幅広い活性を持ち、毒性が低いトリアゾール系抗真菌剤.
クロトリマゾール: 主に局所適用に使用される古いアゾール系抗真菌剤.
ケトコナゾールの独自性: ケトコナゾールは、経口活性のあるアゾール系抗真菌剤として初めて開発され、抗真菌作用、抗アンドロゲン作用、抗糖質コルチコイド作用を組み合わせています . その使用は、肝毒性など、深刻な副作用の可能性があるため減少しています .
科学的研究の応用
ケトコナゾールは、科学研究において幅広い応用範囲を持っています。
生化学分析
Biochemical Properties
Ketoconazole plays a crucial role in biochemical reactions by inhibiting the enzyme sterol 14-α-demethylase, which is part of the cytochrome P450 enzyme system . This enzyme is responsible for converting lanosterol into ergosterol, a vital component of fungal cell membranes . By blocking this conversion, ketoconazole disrupts the integrity of the fungal cell membrane, leading to increased permeability and leakage of essential cellular components . Additionally, ketoconazole interacts with other biomolecules, such as proteins and small ions, further compromising the fungal cell’s viability .
Cellular Effects
Ketoconazole exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane synthesis, leading to cell death . In mammalian cells, ketoconazole has been shown to inhibit steroidogenesis by blocking several cytochrome P450 enzymes in the adrenal glands . This inhibition results in reduced cortisol synthesis and can be used therapeutically in conditions like Cushing’s syndrome . Ketoconazole also affects cell signaling pathways, gene expression, and cellular metabolism by altering the activity of key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of ketoconazole involves its binding to the heme iron of cytochrome P450 enzymes, particularly sterol 14-α-demethylase . This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . Ketoconazole also inhibits other cytochrome P450 enzymes, such as CYP17A1, which is involved in steroidogenesis . This inhibition leads to decreased production of cortisol and other steroids, making ketoconazole useful in treating hypercortisolism . Additionally, ketoconazole can alter gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ketoconazole can change over time due to its stability and degradation. Ketoconazole is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that ketoconazole can have sustained effects on cellular function, including prolonged inhibition of steroidogenesis and antifungal activity . The extent of these effects may diminish over time as the compound degrades or is metabolized by the cells .
Dosage Effects in Animal Models
The effects of ketoconazole vary with different dosages in animal models. At therapeutic doses, ketoconazole effectively inhibits fungal growth and reduces cortisol synthesis . At higher doses, ketoconazole can cause toxic or adverse effects, such as hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where low doses may not produce significant therapeutic benefits, while higher doses can lead to toxicity . Careful dose optimization is essential to balance efficacy and safety in animal studies and clinical applications .
Metabolic Pathways
Ketoconazole is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP3A4 . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites can be further processed and excreted in the urine and feces . Ketoconazole’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, leading to potential drug-drug interactions . Understanding these metabolic pathways is crucial for optimizing ketoconazole’s therapeutic use and minimizing adverse effects .
Transport and Distribution
Ketoconazole is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, such as albumin, which facilitate its distribution in the bloodstream . Ketoconazole’s lipophilic nature allows it to accumulate in fatty tissues and cross cell membranes easily . This distribution pattern is essential for its therapeutic efficacy, as it ensures that ketoconazole reaches the target sites, such as fungal cells or adrenal glands .
Subcellular Localization
Ketoconazole’s subcellular localization is primarily within the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes . This localization is crucial for its inhibitory effects on sterol 14-α-demethylase and other enzymes involved in steroidogenesis . Ketoconazole may also localize to other cellular compartments, such as mitochondria, where it can affect additional metabolic processes . Post-translational modifications and targeting signals may influence ketoconazole’s localization and activity within specific cellular compartments .
準備方法
合成ルートと反応条件: ケトコナゾールの合成には、2,4-ジクロロフェニルアセトニトリルとイミダゾールを塩基の存在下で反応させて1-(2,4-ジクロロフェニル)-2-(1H-イミダゾール-1-イル)エタノンを生成する反応が含まれます。 この中間体は、次に酸の存在下で1,3-ジオキソランと反応させてケトコナゾールを生成します .
工業生産方法: ケトコナゾールの工業生産は、通常、複数段階の合成プロセスを伴います。 重要な手順には次のものがあります。
縮合反応: 2,4-ジクロロフェニルアセトニトリルとイミダゾールを反応させる。
環化: 1,3-ジオキソラン環を形成する。
化学反応の分析
反応の種類: ケトコナゾールは、次のようないくつかの種類の化学反応を受けます。
酸化: イミダゾール部分は酸化される可能性があり、主にシトクロムP450酵素によって媒介されます.
還元: あまり一般的ではありませんが、還元反応は特定の条件下で起こり得ます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素やシトクロムP450酵素などがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な製品:
酸化生成物: イミダゾール環のさまざまな酸化代謝物を含みます。
還元生成物: 芳香環の還元型。
置換生成物: ケトコナゾールのハロゲン化誘導体.
類似化合物との比較
Fluconazole: Another azole antifungal with a similar mechanism of action but better absorption and fewer side effects.
Itraconazole: A triazole antifungal with a broader spectrum of activity and lower toxicity compared to ketoconazole.
Clotrimazole: An older azole antifungal used primarily for topical applications.
Uniqueness of Ketoconazole: Ketoconazole was the first orally active azole antifungal and has a unique combination of antifungal, antiandrogenic, and antiglucocorticoid properties . its use has declined due to its potential for severe side effects, including hepatotoxicity .
特性
CAS番号 |
65277-42-1 |
---|---|
分子式 |
C26H28Cl2N4O4 |
分子量 |
531.4 g/mol |
IUPAC名 |
1-[4-[4-[[(2S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23?,26-/m1/s1 |
InChIキー |
XMAYWYJOQHXEEK-ANWICMFUSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
異性体SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
外観 |
White to off-white crystalline powder. |
Color/Form |
Crystals from 4-methylpentanone |
melting_point |
146 °C 148-152 °C |
Key on ui other cas no. |
65277-42-1 |
物理的記述 |
COLOURLESS CRYSTALS OR POWDER. |
ピクトグラム |
Acute Toxic; Health Hazard; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Solubility in water: none |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Ketoconazole, Nizoral, Kuric, Fungoral, Ketoderm, Xolegel, Extina |
蒸気圧 |
Vapor pressure, Pa at 25 °C: (negligible) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。